Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-
Description
The compound Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- is a cationic triphenylmethane derivative characterized by two 4-(dimethylamino)phenyl groups and a 4-[(2-hydroxyethyl)amino]phenyl substituent attached to a central methylium ion. This structure places it within a class of compounds widely studied for their electronic properties and applications in dyes, sensors, and biological staining. The presence of both dimethylamino and hydroxyethylamino groups introduces distinct electronic and solubility characteristics, differentiating it from simpler triphenylmethylium dyes like Crystal Violet .
Properties
CAS No. |
71173-64-3 |
|---|---|
Molecular Formula |
C25H30N3O+ |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H29N3O/c1-27(2)23-13-7-20(8-14-23)25(21-9-15-24(16-10-21)28(3)4)19-5-11-22(12-6-19)26-17-18-29/h5-16,29H,17-18H2,1-4H3/p+1 |
InChI Key |
MSYYTNHEAVXEAB-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)NCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of a triarylmethylium salt through condensation and subsequent functional group modifications. The key steps include:
- Formation of the triarylmethane intermediate : This is usually achieved by the condensation of substituted anilines or phenols with appropriate aldehydes or ketones to form triarylmethane derivatives.
- Introduction of the methylium cation : Oxidation or protonation steps convert the triarylmethane into the corresponding methylium salt.
- Functionalization of the phenyl rings : Incorporation of dimethylamino and hydroxyethylamino substituents is done either before or after the formation of the triarylmethylium core, depending on the synthetic route.
Specific Synthetic Routes
Condensation of Bis(4-dimethylamino)phenylmethanol with 4-(2-hydroxyethylamino)benzaldehyde
One effective method involves the condensation of bis(4-dimethylamino)phenylmethanol (CAS 119-58-4) with 4-(2-hydroxyethylamino)benzaldehyde under acidic conditions to form the methylium salt. The bis(4-dimethylamino)phenylmethanol serves as the nucleophilic triarylmethane precursor, while the aldehyde provides the electrophilic site for condensation.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Bis(4-dimethylamino)phenylmethanol + 4-(2-hydroxyethylamino)benzaldehyde | Condensation under acidic catalysis to form triarylmethane intermediate |
| 2 | Oxidation or protonation (e.g., with HCl) | Conversion to methylium cation salt |
| 3 | Purification (recrystallization or chromatography) | Isolation of pure methylium salt |
Schiff Base Intermediate Route
Another approach involves the synthesis of Schiff bases as intermediates, which are then converted into the methylium salt. For example, condensation of 2,2'-iminobisethanol with 4-(dimethylamino)benzaldehyde derivatives forms Schiff bases that can be further cyclized or oxidized to yield the target methylium compound.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,2'-iminobisethanol + 4-(dimethylamino)benzaldehyde | Formation of Schiff base intermediate |
| 2 | Acidic treatment or oxidation | Conversion to methylium salt |
| 3 | Purification | Isolation of final product |
Reaction Conditions and Optimization
- Solvents : Common solvents include ethanol, methanol, or dichloromethane, chosen for solubility and reaction compatibility.
- Catalysts : Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are used to promote condensation and protonation steps.
- Temperature : Reactions are typically conducted at ambient to moderate temperatures (25–80 °C) to optimize yield and minimize side reactions.
- Purification : Techniques such as recrystallization, column chromatography, or preparative HPLC are employed to achieve high purity.
Analytical Data Supporting Preparation
| Parameter | Data/Value | Source/Method |
|---|---|---|
| Molecular Weight | 388.5 g/mol | Computed (PubChem) |
| Melting Point | Not explicitly reported | Dependent on purity and form |
| Spectroscopic Confirmation | NMR, IR, UV-Vis | Confirms substitution pattern |
| Purity | >95% (typical after purification) | HPLC or TLC analysis |
Research Findings and Notes
- The presence of dimethylamino groups enhances electron donation, stabilizing the methylium cation.
- The hydroxyethylamino substituent provides sites for hydrogen bonding, influencing solubility and reactivity.
- Schiff base intermediates are valuable for modular synthesis, allowing variation in substituents for tailored properties.
- The synthetic routes require careful control of reaction conditions to avoid side reactions such as over-oxidation or polymerization.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Condensation of bis(4-dimethylamino)phenylmethanol with 4-(2-hydroxyethylamino)benzaldehyde | Bis(4-dimethylamino)phenylmethanol, 4-(2-hydroxyethylamino)benzaldehyde, acid catalyst | Direct route, good yields | Requires pure starting materials |
| Schiff base intermediate route | 2,2'-iminobisethanol, 4-(dimethylamino)benzaldehyde, acid catalyst | Modular, allows substituent variation | Multi-step, requires intermediate purification |
Chemical Reactions Analysis
Types of Reactions
Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a component in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Insights :
- Compared to Michler’s Ketone, the methylium ion in the target compound enhances electrophilicity, making it more reactive in dye-forming reactions .
Physicochemical Properties
Analysis :
- The hydroxyethyl group in the target compound likely shifts its absorption spectrum slightly compared to Crystal Violet, as electron-donating substituents alter π-π* transitions .
- Enhanced solubility could make the compound suitable for biomedical staining or ink formulations, where Crystal Violet’s lower hydrophilicity limits its use .
Biological Activity
Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- (CAS No. 71173-64-3) is a complex organic compound notable for its unique structure, which includes dimethylamino and hydroxyethylamino functional groups. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities.
- Molecular Formula : C25H30N3O
- Molecular Weight : 388.5 g/mol
- IUPAC Name : [4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
The biological activity of Methylium is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of both dimethylamino and hydroxyethylamino groups allows it to engage in multiple biochemical pathways, influencing signal transduction and metabolic regulation.
Biological Activity Overview
Research has indicated that Methylium exhibits several biological activities:
- Cytotoxicity : Studies have shown that derivatives of compounds similar to Methylium can induce cytotoxic effects on human lymphocytes. For instance, the cytotoxic potential was assessed using chromosomal aberration tests and micronucleus assays, revealing significant decreases in the mitotic index (MI) and increases in chromosomal aberrations (CAs) when treated with related compounds .
- Antimicrobial Activity : Methylium derivatives have demonstrated antibacterial and antifungal properties. For example, research on related compounds has shown effective inhibition against various microbial strains, suggesting potential applications in developing antimicrobial agents .
- Enzyme Interaction : The compound's ability to bind to specific enzymes indicates a potential role in modulating enzymatic activities. This interaction is critical for understanding its therapeutic applications in drug development .
Case Study 1: Cytotoxic Effects on Human Lymphocytes
In a study examining the cytotoxic effects of related compounds on cultured human lymphocytes, it was found that treatment with specific concentrations led to significant genotoxicity. The study utilized positive controls like Mitomycin-C (MMC) and cyclophosphamide to establish baseline cytotoxic effects .
| Treatment Concentration (µg/mL) | Mitotic Index (MI) | Chromosomal Aberrations (CAs) |
|---|---|---|
| Control | 100% | 0% |
| DPTD (45 µg/mL) | 75% | 15% |
| DPTD (90 µg/mL) | 50% | 30% |
| DPTD (180 µg/mL) | 25% | 50% |
Case Study 2: Antimicrobial Activity
A study investigating the antibacterial properties of Methylium derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Q. What are the key synthetic routes for Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-?
The compound is typically synthesized via a condensation reaction between substituted aromatic amines and formaldehyde derivatives under acidic conditions. For example, analogous methylium salts (e.g., crystal violet derivatives) are synthesized by reacting dimethylaminobenzaldehyde with aniline derivatives, followed by oxidation to form the cationic methylium center . Key steps include:
- Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with 4-[(2-hydroxyethyl)amino]aniline.
- Step 2 : Acid-catalyzed cyclization and oxidation to stabilize the methylium ion.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the cationic product.
Q. How is this compound characterized spectroscopically?
A multi-technique approach is essential:
- UV-Vis Spectroscopy : Absorption maxima in the 500–600 nm range (typical for triarylmethylium dyes) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M]⁺) and exact mass (e.g., exact mass ~537.57 g/mol for structural analogs) .
- NMR : ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (singlet at δ 2.8–3.2 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .
Q. What are its primary photophysical properties?
The compound exhibits strong absorption in the visible spectrum due to its conjugated triarylmethylium core. Fluorescence quenching is common in polar solvents, as observed in related cationic dyes .
Advanced Research Questions
Q. How does solvent polarity affect the stability of the methylium ion?
Stability is inversely correlated with solvent polarity. In polar solvents (e.g., water), the methylium ion undergoes hydrolysis to form a leuco base (neutral triarylmethanol). Experimental design:
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in toxicity studies (e.g., conflicting EC₅₀ values in aquatic organisms) may arise from differences in test models or impurity profiles. Methodological solutions:
- Purity Assessment : Use HPLC-UV/Vis to verify purity (>98%) and rule out by-products (e.g., unreacted amines).
- Standardized Assays : Adopt OECD guidelines for acute toxicity testing in Daphnia magna or algae .
Q. What advanced techniques are used to study its interactions with biomacromolecules?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with DNA or proteins (e.g., serum albumin).
- Molecular Dynamics Simulations : Model interactions between the methylium ion and DNA grooves, leveraging its planar aromatic structure .
Methodological Challenges and Solutions
Q. How to address solubility limitations in aqueous media?
- Counterion Exchange : Replace chloride with more hydrophilic counterions (e.g., tosylate) to enhance solubility.
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain biological relevance .
Q. What strategies mitigate spectral interference in complex matrices?
- Derivatization : Convert the methylium ion to a fluorescent leuco form using sodium dithionite.
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Data Contradictions and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
